molecular formula C16H17ClO4 B4922656 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No. B4922656
M. Wt: 308.75 g/mol
InChI Key: BQCHQJQGJQXYMX-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the phenylacetic acid derivative family and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac has been used for over 30 years and is available in various forms including tablets, capsules, topical gels, and injections.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and by inhibiting their production, 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce the expression of pro-inflammatory cytokines, and inhibit the migration of leukocytes to sites of inflammation. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible for use in a wide range of studies. It is also well-characterized, with a large body of literature describing its pharmacological properties and mechanisms of action. However, 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene has some limitations for use in laboratory experiments. It has been shown to have variable effects depending on the experimental model used, which may limit its usefulness in certain contexts. Additionally, it has been shown to have some off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several areas of future research that could be pursued with respect to 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene. One area of interest is the development of more targeted formulations of 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene that could reduce the risk of off-target effects. Another area of interest is the exploration of 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene's potential as a cancer treatment, as preclinical studies have shown promising results. Additionally, further studies could be conducted to better understand the mechanisms underlying 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene's anti-inflammatory and analgesic effects.

Synthesis Methods

Diclofenac can be synthesized through a multistep process starting from 3-chlorophenol. The first step involves the conversion of 3-chlorophenol to 3-chlorobenzyl chloride through a reaction with thionyl chloride. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethanol to form 2-[2-(3-chlorophenoxy)ethoxy]ethanol. Finally, the compound is esterified with 3-methoxy-4-hydroxybenzaldehyde to form 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in preclinical studies.

properties

IUPAC Name

2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-18-14-7-4-8-15(19-2)16(14)21-10-9-20-13-6-3-5-12(17)11-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCHQJQGJQXYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Chlorophenoxy)ethoxy]-1,3-dimethoxybenzene

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